

Non-toxic alternatives to potassium dichromate for COD determination

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Compound of Interest

Compound Name: Cerium(IV) sulfate

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A Comparative Guide to Non-Toxic Alternatives for COD Determination

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Safer and Faster Chemical Oxygen Demand (COD) Analysis

The standard dichromate method for determining Chemical Oxygen Demand (COD), a critical measure of water quality and organic pollution, has long been the industry benchmark. However, its reliance on highly toxic and carcinogenic potassium dichromate, along with hazardous mercury and silver salts, presents significant environmental and health concerns. This guide provides a comprehensive comparison of emerging non-toxic alternatives, supported by experimental data, to help laboratories transition to safer, more efficient, and environmentally benign methods.

Performance Comparison of COD Determination Methods

The following table summarizes the performance of various non-toxic alternatives in comparison to the standard dichromate method, based on available experimental data.

Method	Principle	Analysis Time	Reagents	Performance Highlights vs. Dichromate Method
Standard Dichromate	Chemical oxidation by potassium dichromate with silver sulfate catalyst and mercury sulfate for chloride masking.	2-3 hours	Potassium dichromate, Sulfuric acid, Silver sulfate, Mercury sulfate	Established standard with high oxidation efficiency for a wide range of organics.[1][2]
Photoelectrochemical (PEC)	UV-activated photocatalytic oxidation of organics on a TiO ₂ nanoparticle electrode. The generated photocurrent is measured.	< 15 minutes	Electrolyte solution (e.g., lithium nitrate), Calibrant solution (e.g., sorbitol)	High Correlation: R ² value of 0.974 in comparison to the dichromate method.[3] Good Precision: Average relative difference of 4.3% in duplicate runs.[3] Limitations: Requires sample filtration to remove particulates >50 µm.[3] May overestimate COD in complex matrices compared to the dichromate method.[4]

Electrochemical (Copper Electrode)	Electrocatalytic oxidation of organic compounds on a copper electrode in an alkaline medium. The oxidation current is measured.	Minutes	Electrolyte solution (e.g., NaOH)	Good Agreement: Results are in good agreement with the conventional dichromate method.[5] High Correlation: R ² of 0.995 for real water samples and 0.997 for synthetic samples.[5] High Tolerance: Negligible influence from chloride ions up to 1.0 M.[6]
Manganese(III) Oxidation	Chemical oxidation by Manganese(III) sulfate. The reduction of Mn(III) to Mn(II) is measured.	~1 hour	Manganese(III) sulfate, Sulfuric acid	Good Recovery: Mean recovery rate of 88.7% for potassium hydrogen phthalate (KHP) in a COD range of 20-500 mg/L compared to the standard method.[7] High Correlation: R ² of 0.9935 for industrial and municipal wastewater samples.[7] Mercury-Free:

Eliminates the need for mercury for chloride removal.

Comparable Results: Results are comparable with those obtained with the standard method and commercial test kits.[\[8\]](#)[\[9\]](#)

Reduced Hazards: Avoids the use of chromium compounds.[\[8\]](#)[\[9\]](#)
Interference: Residual H₂O₂ can interfere with the measurement, leading to overestimated COD values.[\[10\]](#)
[\[11\]](#)[\[12\]](#)[\[13\]](#)

Hydrogen Peroxide Oxidation

Chemical oxidation by hydrogen peroxide.

Variable (can be performed at room temperature)

Hydrogen peroxide, Sulfuric acid, Silver sulfate (as catalyst)

Cerium(IV) Sulfate Oxidation

Chemical oxidation by Cerium(IV) sulfate.

Longer reaction time than dichromate

Cerium(IV) sulfate, Sulfuric acid

Non-Toxic: The reduced form, Ce(III), is non-toxic.[\[14\]](#)
Limitations: Often requires higher temperatures and longer reaction times. May have lower

oxidation
efficiency for
some complex
organic
compounds
compared to the
dichromate
method.[\[14\]](#)

Experimental Protocols

Standard Dichromate Method (Closed Reflux, Titrimetric)

This method is widely used for its high oxidation efficiency.

1. Reagent Preparation:

- Standard Potassium Dichromate Solution (0.25 N): Dissolve 12.2588 g of $K_2Cr_2O_7$ (previously dried at $103^\circ C$ for 2 hours) in deionized water and dilute to 1000 mL.[\[15\]](#)
- Sulfuric Acid Reagent: Concentrated H_2SO_4 containing 23.5 g of silver sulfate (Ag_2SO_4) per 4.09 kg bottle.[\[15\]](#)
- Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of $FeSO_4 \cdot 7H_2O$ in deionized water and dilute to 100 mL.
- Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.250 N): Dissolve 98 g of $Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$ in deionized water. Add 20 mL of concentrated H_2SO_4 , cool, and dilute to 1 L. This solution must be standardized daily against the potassium dichromate solution.[\[15\]](#)
- Mercuric Sulfate ($HgSO_4$): Powdered.

2. Procedure:

- Pipette a 50.0 mL aliquot of the sample into a 500 mL reflux flask.
- Add $HgSO_4$ in a 10:1 ratio to the chloride concentration.[\[15\]](#)

- Add 5 mL of sulfuric acid and swirl to dissolve the HgSO_4 .[\[15\]](#)
- Add 25.0 mL of the standard potassium dichromate solution.
- Carefully add 70 mL of the sulfuric acid-silver sulfate reagent and mix well.
- Attach the flask to a condenser and reflux for 2 hours.
- Cool the apparatus and rinse the condenser with deionized water, collecting the rinsate in the flask.
- Add 2-3 drops of ferroin indicator.
- Titrate the excess dichromate with the standardized FAS solution until the endpoint is reached (a sharp color change from blue-green to reddish-brown).
- A blank containing deionized water instead of the sample is subjected to the same procedure.

3. Calculation: $\text{COD (mg/L)} = [(A - B) \times N \times 8000] / V$ Where:

- A = volume of FAS used for the blank (mL)
- B = volume of FAS used for the sample (mL)
- N = normality of FAS
- V = volume of the sample (mL)

Photoelectrochemical (PEC) Method (e.g., PeCOD® Analyzer)

This method offers a rapid and non-toxic alternative.

1. Reagents and Equipment:

- PeCOD® Analyzer

- Electrolyte solution (e.g., lithium nitrate based)
- Calibrant solution (e.g., sorbitol based)
- Deionized water
- Sample filtration device (e.g., syringe filter with a pore size of $\leq 50 \mu\text{m}$)

2. Procedure:

- Sample Preparation: Homogenize the sample. If particulates are present, filter the sample through a filter with a pore size of $50 \mu\text{m}$ or smaller.[3]
- pH Adjustment: The pH of the sample mixed with the electrolyte should be between 4 and 10. Adjust with acid or base if necessary.[16]
- Dilution: If the expected COD is high, dilute the sample with deionized water.
- Analysis:
 - Turn on the PeCOD® analyzer and allow it to warm up.
 - Follow the manufacturer's instructions to calibrate the instrument using the calibrant solution.
 - Mix the prepared sample with the electrolyte solution according to the manufacturer's specified ratio for the expected COD range.
 - Introduce the sample-electrolyte mixture into the analyzer.
 - The analysis is typically completed in under 15 minutes, and the COD value is displayed.

Electrochemical Method (Copper Electrode)

This method provides a simple and fast analysis without toxic reagents.

1. Reagents and Equipment:

- Potentiostat/Galvanostat

- Electrochemical cell with a three-electrode setup:
 - Working electrode: Copper electrode
 - Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
 - Counter electrode: Platinum wire
- Electrolyte solution: 0.1 M Sodium Hydroxide (NaOH)

2. Procedure:

- Electrode Preparation: Polish the copper electrode surface to a mirror finish, then rinse with deionized water.
- Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared copper electrode, reference electrode, and counter electrode. Add the NaOH electrolyte solution to the cell.
- Analysis:
 - Add a known volume of the water sample to the electrochemical cell.
 - Apply a potential scan (e.g., linear sweep voltammetry) in a specified range.
 - The oxidation of organic compounds at the copper electrode surface generates a current.
 - The peak current is proportional to the COD of the sample.
 - A calibration curve is prepared using standard solutions of a known COD (e.g., glucose or potassium hydrogen phthalate) to quantify the COD of the unknown sample.

Manganese(III) Oxidation Method

A promising alternative that avoids the use of chromium and mercury.

1. Reagent Preparation:

- Manganese(III) Sulfate Solution: Prepare a stabilized solution of Mn(III) sulfate in sulfuric acid. This can be achieved by the electrolytic oxidation of Mn(II) sulfate in sulfuric acid.
- Ferrous Ammonium Sulfate (FAS) Titrant: Prepare and standardize as described in the dichromate method.
- Ferroin Indicator: As described in the dichromate method.

2. Procedure:

- Pipette a known volume of the sample into a digestion vial.
- Add a precise volume of the Manganese(III) sulfate reagent.
- Cap the vial and heat at 150°C for 1 hour.[\[17\]](#)
- Cool the vial to room temperature.
- Transfer the contents to a flask and add a few drops of ferroin indicator.
- Titrate the remaining Mn(III) with the standardized FAS solution until the endpoint is reached.
- A blank with deionized water is run in parallel.

3. Calculation: The calculation is analogous to the dichromate method, based on the amount of Mn(III) consumed.

Hydrogen Peroxide Oxidation Method

A proof-of-concept method that eliminates the need for chromium.

1. Reagent Preparation:

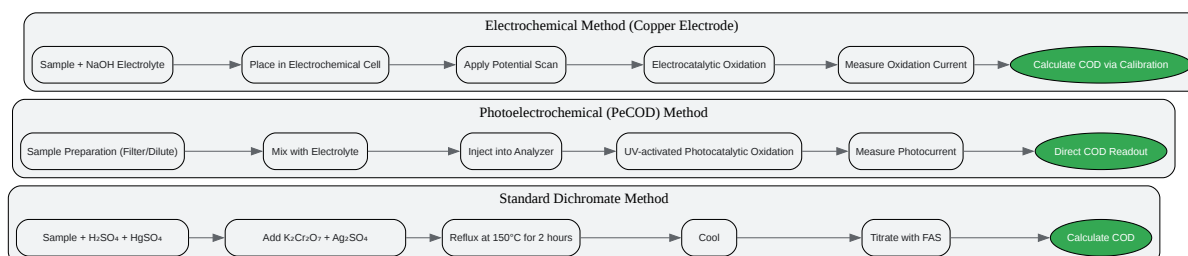
- Hydrogen Peroxide (H₂O₂) Solution: A solution of known concentration.
- Sulfuric Acid Reagent with Silver Sulfate: As described in the dichromate method.
- Potassium Hydrogen Phthalate (KHP) Standard Solutions: For calibration.

2. Procedure:

- Pipette a known volume of the sample into a reaction vessel.
- Add a defined volume of the H₂O₂ solution.
- Add the sulfuric acid reagent containing the silver sulfate catalyst.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes).
- The consumption of an appropriate reagent or the formation of a product is measured spectrophotometrically to determine the extent of oxidation. A calibration curve is generated using KHP standards.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the standard dichromate method and two of its non-toxic alternatives.



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Caption: Workflow comparison of COD determination methods.

Caption: Logical comparison of key features of COD methods.

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